o-(Methoxycarboxy)phenylammonium hydrogen sulphate
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Overview
Description
o-(Methoxycarboxy)phenylammonium hydrogen sulphate: is a chemical compound with the molecular formula C8H11NO7S and a molecular weight of 265.24044 g/mol . This compound is known for its unique structure, which includes a methoxycarboxy group attached to a phenylammonium ion, paired with a hydrogen sulphate ion.
Preparation Methods
The synthesis of o-(Methoxycarboxy)phenylammonium hydrogen sulphate typically involves the reaction of o-(Methoxycarboxy)phenylamine with sulfuric acid . The reaction conditions often require controlled temperatures and specific molar ratios to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
o-(Methoxycarboxy)phenylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of amines or alcohols.
Scientific Research Applications
o-(Methoxycarboxy)phenylammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various aromatic compounds.
Biology: This compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of o-(Methoxycarboxy)phenylammonium hydrogen sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarboxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
o-(Methoxycarboxy)phenylammonium hydrogen sulphate can be compared with other similar compounds, such as:
o-(Methoxycarboxy)phenylamine: This compound lacks the hydrogen sulphate ion and has different reactivity and applications.
p-(Methoxycarboxy)phenylammonium hydrogen sulphate: The para-substituted isomer has distinct chemical properties and reactivity due to the different position of the methoxycarboxy group.
o-(Methoxycarboxy)phenylammonium chloride: This compound has a chloride ion instead of a hydrogen sulphate ion, leading to variations in solubility and reactivity.
Properties
CAS No. |
93918-40-2 |
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Molecular Formula |
C8H11NO7S |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
hydrogen sulfate;(2-methylperoxycarbonylphenyl)azanium |
InChI |
InChI=1S/C8H9NO3.H2O4S/c1-11-12-8(10)6-4-2-3-5-7(6)9;1-5(2,3)4/h2-5H,9H2,1H3;(H2,1,2,3,4) |
InChI Key |
RUTQULZFERUQCN-UHFFFAOYSA-N |
Canonical SMILES |
COOC(=O)C1=CC=CC=C1[NH3+].OS(=O)(=O)[O-] |
Origin of Product |
United States |
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